molecular formula C17H18N4O2S B2617435 4-isopropoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide CAS No. 2034533-01-0

4-isopropoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide

Cat. No.: B2617435
CAS No.: 2034533-01-0
M. Wt: 342.42
InChI Key: NZDKXFNTCYDGLR-UHFFFAOYSA-N
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Description

4-isopropoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a synthetic compound that has garnered interest in the scientific community due to its potential applications in various fields. This compound is characterized by its unique molecular structure, which includes an isopropoxy group, a thiophene ring, and a triazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide typically involves multiple steps. One common method starts with the preparation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The thiophene ring is then introduced via a coupling reaction. The final step involves the formation of the benzamide linkage through an amidation reaction, where the isopropoxy group is attached to the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to increase yield and purity. Continuous flow reactors and automated synthesis platforms may also be utilized to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-isopropoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The isopropoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkoxides or amines are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various alkoxy-substituted benzamides.

Scientific Research Applications

4-isopropoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-isopropoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, influencing enzymatic activity. The thiophene ring may interact with biological membranes, altering their properties. The benzamide moiety can form hydrogen bonds with proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-isopropoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzamide
  • 4-isopropoxy-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide
  • 4-isopropoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Uniqueness

4-isopropoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is unique due to its combination of an isopropoxy group, a thiophene ring, and a triazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-propan-2-yloxy-N-[(1-thiophen-2-yltriazol-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-12(2)23-15-7-5-13(6-8-15)17(22)18-10-14-11-21(20-19-14)16-4-3-9-24-16/h3-9,11-12H,10H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDKXFNTCYDGLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC2=CN(N=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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